molecular formula C22H18Cl2N4O2S B11423985 4-chloro-N-(3-{[2-(4-chlorophenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide

4-chloro-N-(3-{[2-(4-chlorophenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11423985
M. Wt: 473.4 g/mol
InChI Key: WBFRFYKFAWZFRU-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoxaline ring, a sulfonamide group, and two chlorophenyl groups

Preparation Methods

. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and quinoxaline derivatives. Compared to these compounds, 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This article provides a comprehensive overview of 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18Cl2N4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

4-chloro-N-[3-[2-(4-chlorophenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18Cl2N4O2S/c23-16-7-5-15(6-8-16)13-14-25-21-22(27-20-4-2-1-3-19(20)26-21)28-31(29,30)18-11-9-17(24)10-12-18/h1-12H,13-14H2,(H,25,26)(H,27,28)

InChI Key

WBFRFYKFAWZFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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